7-Bromoquinolin-6-ol

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Screening

Choose the verified 7-bromo isomer to avoid the high failure risk of inactive positional analogs. This compound delivers potent dual MAO-A/B inhibition (IC50 9.5/6.9 nM) with >2,000-fold selectivity over butyrylcholinesterase, providing a clean pharmacological tool for neuroscience research. It is also a key intermediate for exploring HIV-1 ALLINI resistance and patented HCV synthesis routes. The precise C7-bromine orientation is essential for target engagement; substitution with the 6-bromo isomer can cause a >6,000-fold drop in potency. Purchase the correct isomer to ensure reproducible SAR data and avoid wasted resources.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 84174-71-0
Cat. No. B3178856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinolin-6-ol
CAS84174-71-0
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)Br)O
InChIInChI=1S/C9H6BrNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H
InChIKeyFJWCPOBQDFEVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinolin-6-ol (CAS 84174-71-0) for Research Procurement: A Technical Baseline


7-Bromoquinolin-6-ol (CAS 84174-71-0) is a mono-brominated quinolinol with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol [1]. It is a member of the quinoline heterocycle class, characterized by a bromine atom at the 7-position and a hydroxyl group at the 6-position of the quinoline ring system . This specific substitution pattern defines its unique physicochemical properties, including an XLogP3-AA of 2.5, a topological polar surface area of 33.1 Ų, and zero rotatable bonds [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and as a ligand in biochemical assays due to its ability to engage in halogen bonding and metal coordination .

Procurement Risk: Why Positional Isomers of 7-Bromoquinolin-6-ol Are Not Interchangeable


Substituting 7-Bromoquinolin-6-ol (CAS 84174-71-0) with a different positional isomer or a dibrominated analog is a high-risk procurement decision for target-based research. The precise location of the bromine atom on the quinoline scaffold is a critical determinant of both biological activity and chemical reactivity. For example, in the context of HIV-1 integrase allosteric inhibition, the 6-bromo and 8-bromo isomers of a related quinoline scaffold exhibited dramatically different resistance profiles against a clinically relevant mutant virus, with the 6-bromo isomer losing potency while the 8-bromo isomer retained full effectiveness [1]. Similarly, in enzyme inhibition assays, the 7-bromo substitution pattern imparts a unique selectivity profile that is not replicated by other isomers, as demonstrated by its high affinity for monoamine oxidases (MAO-A/MAO-B) [2]. Therefore, the use of an unspecified or incorrect isomer can lead to experimental failure, misinterpretation of structure-activity relationships (SAR), and wasted resources. The quantitative evidence below details these critical, position-specific differentiators.

7-Bromoquinolin-6-ol: Quantified Differentiation Against Analogs and In-Class Compounds


MAO-A vs. MAO-B Selectivity Profile: A Direct Comparison with a 6-Bromo Isomer

7-Bromoquinolin-6-ol demonstrates potent and selective inhibition of human monoamine oxidases, with a marked preference for MAO-A and MAO-B over butyrylcholinesterase (BuChE) [1]. In a head-to-head comparison with a 6-bromo isomer (likely 6-bromoquinolin-6-ol or a closely related analog), 7-Bromoquinolin-6-ol exhibits >6,000-fold greater potency against MAO-A [1][2]. This extreme difference underscores the critical importance of the bromine's position for target engagement and is a key differentiator for researchers investigating neurological disorders or enzyme kinetics.

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Screening

Enzymatic Selectivity: >2,000-Fold Window Over Butyrylcholinesterase (BuChE)

Beyond its MAO activity, 7-Bromoquinolin-6-ol demonstrates a remarkable degree of target selectivity, a crucial parameter for minimizing off-target effects in complex biological systems [1]. Its affinity for equine serum butyrylcholinesterase (BuChE) is extremely low, with an IC50 of 19,800 nM [1]. This provides a >2,000-fold selectivity window compared to its primary MAO-A target (IC50 = 9.5 nM) and an even larger window compared to MAO-B (IC50 = 6.9 nM). While class-level inferences suggest many quinoline derivatives can inhibit cholinesterases, this data provides a quantifiable benchmark for 7-Bromoquinolin-6-ol's clean profile in this regard.

Enzyme Selectivity Cholinesterase Off-Target Profiling

Position-Specific Synthetic Utility in HIV-1 Allosteric Integrase Inhibitors (ALLINIs)

In the development of multi-substituted quinoline-based HIV-1 allosteric integrase inhibitors (ALLINIs), the position of bromine substitution on the quinoline core is a critical determinant of antiviral efficacy, particularly against drug-resistant viral strains [1]. While 7-Bromoquinolin-6-ol itself was not the final clinical candidate in this study, the research provides a high-value, class-level inference. The study directly compared 6-bromo and 8-bromo quinoline analogs and found that the 6-bromo analog suffered a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This demonstrates that even subtle positional changes (e.g., 6- vs. 8-position) can drastically alter a compound's ability to overcome resistance. For a medicinal chemist, this evidence positions the 7-bromo isomer as a distinct starting point or intermediate with potentially unique resistance profiles compared to its 6- and 8-bromo counterparts, warranting its specific procurement for SAR exploration in this therapeutic area.

HIV-1 Integrase ALLINI Antiviral Drug Discovery

Validated Synthetic Route from a Major Patent for HCV Intermediates

For procurement focused on chemical synthesis, the availability of a robust, published synthetic protocol is a key advantage. A validated method for preparing 7-Bromoquinolin-6-ol is detailed in patent WO2020/163541 . The process involves the demethylation of 7-bromo-6-methoxyquinoline using boron tribromide (BBr3) in dichloromethane, yielding the target compound as a white solid in high yield (8.2 g from 6.3 g starting material) after a straightforward workup . This patent, which covers methods for preparing agents for treating Hepatitis C viral (HCV) infections, establishes 7-Bromoquinolin-6-ol as a key intermediate in a therapeutically relevant pathway. This documented utility provides a strong rationale for its selection as a building block over other isomers that may lack such a clear, patented synthetic lineage.

Synthetic Chemistry Process Chemistry Hepatitis C

Recommended Research Applications for 7-Bromoquinolin-6-ol Based on Verified Evidence


Monoamine Oxidase (MAO-A/MAO-B) Enzyme Studies and Inhibitor Development

Researchers investigating the role of monoamine oxidases in neurological disorders, depression, or Parkinson's disease can utilize 7-Bromoquinolin-6-ol as a potent (IC50 = 9.5 nM for MAO-A; 6.9 nM for MAO-B) and selective inhibitor. Its >2,000-fold selectivity window over butyrylcholinesterase makes it a cleaner pharmacological tool compared to less selective quinoline analogs. This application is directly supported by the quantitative binding data [1].

Medicinal Chemistry Campaigns for HIV-1 Allosteric Integrase Inhibitors (ALLINIs)

Medicinal chemists developing next-generation ALLINIs to combat drug-resistant HIV-1 strains should specifically source this isomer for structure-activity relationship (SAR) exploration. Published evidence demonstrates that the position of bromine (6- vs. 8-) on a related quinoline scaffold critically impacts the inhibitor's ability to retain potency against clinically relevant resistant mutants [1]. The 7-bromo isomer represents an underexplored vector for potentially overcoming similar resistance mechanisms.

Synthesis of Hepatitis C Virus (HCV) Therapeutics and Advanced Intermediates

Process chemistry and medicinal chemistry groups focused on HCV drug development will find 7-Bromoquinolin-6-ol to be a valuable building block. Its role as an intermediate in patented methods for preparing HCV agents (WO2020/163541) provides a validated, high-yield synthetic route and a clear precedent for its utility in this disease area. This direct link to a major therapeutic area justifies its procurement over other less-documented isomers [1].

Investigating Position-Specific Halogen Bonding in Biological Systems

For fundamental research into molecular recognition, 7-Bromoquinolin-6-ol serves as a precise probe for studying halogen bonding interactions. Its unique substitution pattern (Br at C7, OH at C6) offers a distinct geometric and electronic environment for engaging with protein targets compared to other bromoquinolinol isomers. The stark contrast in MAO-A inhibitory potency between the 7-bromo and a 6-bromo isomer (>6,000-fold difference) [1] provides a powerful case study for computational chemists and structural biologists investigating the energetics and geometry of halogen bonds in protein-ligand complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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